molecular formula C10H13N B1217402 1,2,3,4-Tetrahydro-2-naphthylamine CAS No. 2954-50-9

1,2,3,4-Tetrahydro-2-naphthylamine

Cat. No.: B1217402
CAS No.: 2954-50-9
M. Wt: 147.22 g/mol
InChI Key: JRZGPXSSNPTNMA-UHFFFAOYSA-N
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Description

1,2,3,4-tetrahydronaphthalen-2-amine is a member of tetralins.

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydro-2-naphthylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of N-heteroaryl-tetrahydrocarbazolamines, which act as AHR inhibitors . The compound’s interaction with enzymes such as iodocyclization of 4-aryl-4-pentenoic acids highlights its importance in biochemical synthesis . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound can act as competitive inhibitors of synaptosomal serotonin uptake, thereby affecting neurotransmitter levels and signaling pathways . Additionally, its impact on gene expression and cellular metabolism can lead to changes in cell growth, differentiation, and overall cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to act as an efficient reagent for iodocyclization reactions indicates its potential to modulate enzyme activity . Furthermore, its role as an AHR inhibitor suggests that it can influence gene expression by interacting with specific transcription factors and regulatory proteins . These molecular interactions are essential for understanding the compound’s therapeutic potential and its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound can undergo degradation under certain conditions, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can affect cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it can lead to toxic or adverse effects. For example, studies have shown that high doses of the compound can cause changes in the structure or function of salivary glands and vascular constrictions in animal models . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds. The compound’s role in the preparation of N-heteroaryl-tetrahydrocarbazolamines highlights its involvement in metabolic pathways that regulate enzyme activity and metabolic flux . These interactions are essential for understanding the compound’s metabolic fate and its impact on overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound’s solubility in chloroform, DMSO, and methanol suggests that it can be transported across cell membranes and distributed within different cellular compartments . Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications can direct it to specific compartments or organelles within the cell. For instance, its interaction with specific enzymes and proteins can influence its localization to the cytoplasm, nucleus, or other organelles . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and its potential therapeutic applications.

Properties

IUPAC Name

1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZGPXSSNPTNMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3459-02-7 (hydrochloride), 1743-01-7 (hydrochloride)
Record name 1-Aminotetralin
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Record name 2-Aminotetralin
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DSSTOX Substance ID

DTXSID70903059
Record name 1-Aminotetralin
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Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2217-40-5, 2954-50-9
Record name 1,2,3,4-Tetrahydro-1-naphthylamine
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Record name 1,2,3,4-tetrahydro-1-naphthylamine
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Synthesis routes and methods I

Procedure details

Name
OC(CNC1CCc2ccccc2C1)COc1cccc2c1CC=C2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
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reactant
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Name
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Name
NC1CCc2ccccc2C1

Synthesis routes and methods II

Procedure details

Following the procedure of Example 27, but starting from 5-(2,3-epoxypropoxy)-1-oxotetralin (20.2 g), prepared as described in BE 739,195, and 2-aminotetralin (14.81 g) in absolute ethanol (130 ml), N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphth-5-yloxy)propanamine hydrochloride is obtained ((iA), R=H, E and G, taken together form a group --CH2 --CH2 --CH2 --CO--, and the chain is attached to position 2 of the tetralin moiety).
Name
N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphth-5-yloxy)propanamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step Two
Name
2-aminotetralin

Synthesis routes and methods III

Procedure details

Following the procedure described in Example 27, but starting from 4-(2,3-epoxypropoxy)-2-oxoindoline (20.5 g) and 2-aminotetralin (14.81 g) in ethanol (150 ml), N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(2-oxo-2,3-dihydroindol-4-yloxy)propanamine hydrochloride is obtained, ((i): R=H, Ar=radical 18 wherein Z is H, and the chain is attached to position 2 of the tetralin moiety).
Quantity
150 mL
Type
reactant
Reaction Step One
Name
N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(2-oxo-2,3-dihydroindol-4-yloxy)propanamine hydrochloride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
4-(2,3-epoxypropoxy)-2-oxoindoline
Quantity
20.5 g
Type
reactant
Reaction Step Two
Name
2-aminotetralin

Synthesis routes and methods IV

Procedure details

Following the procedure of Example 27, but starting from 6-(2,3-epoxypropoxy)-1-hydroxyxanthen-9-one (2.84 g), prepared as described in U.S. Pat. No. 3,912,733, and 2-aminotetralin (1.49 g) in absolute ethanol (40 ml), N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(1-hydroxy-9-oxoxanth-6-yloxy)propanamine hydrochloride is obtained ((i): R=H, Ar=radical 1, wherein Z is H, and the chain is attached to position 2 of the tetralin moiety).
[Compound]
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(1-hydroxy-9-oxoxanth-6-yloxy)propanamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
6-(2,3-epoxypropoxy)-1-hydroxyxanthen-9-one
Quantity
2.84 g
Type
reactant
Reaction Step Two
Name
2-aminotetralin

Synthesis routes and methods V

Procedure details

Following the procedure of Example 27, but starting from 7-(2,3-epoxypropoxy)indene (18.8 g), obtained from 7-hydroxyindene and epichlorohydrin by the method described in DE 1,955,229, and 2-aminotetralin (14.85 g) in absolute ethanol (120 ml), N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-inden-7-yloxypropanamine hydrochloride is obtained ((i): R=H, Ar=radical 43, and the chain is attached to position 2 of the tetralin moiety).
[Compound]
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-inden-7-yloxypropanamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
2-aminotetralin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydro-2-naphthylamine
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Tetrahydro-2-naphthylamine
Reactant of Route 3
1,2,3,4-Tetrahydro-2-naphthylamine
Reactant of Route 4
1,2,3,4-Tetrahydro-2-naphthylamine
Reactant of Route 5
1,2,3,4-Tetrahydro-2-naphthylamine
Reactant of Route 6
1,2,3,4-Tetrahydro-2-naphthylamine
Customer
Q & A

Q1: How does the structure of 2-aminotetralin relate to its dopaminergic activity?

A1: 2-Aminotetralin acts as a structural base for developing dopamine receptor agonists. Research suggests that incorporating the 2-aminotetralin system into molecules mimics the dopaminergic pharmacophore found in (6aR)-(-)-apomorphine, a dopamine receptor agonist. [] The position of hydroxyl groups on the 2-aminotetralin scaffold significantly influences its activity. For example, 5-hydroxy-2-aminotetralin derivatives exhibit potent dopaminergic activity, with variations in the N-alkyl substituent impacting their binding affinity and agonist properties. []

Q2: Can the 2-aminotetralin scaffold be modified to target serotonin receptors?

A2: Yes, research has demonstrated that 2-aminotetralin derivatives can interact with serotonin receptors. For instance, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a known selective 5-HT1A serotonin agonist. Further modifications, such as incorporating phenylalkyl groups on the nitrogen atom, can significantly influence the binding affinity for 5-HT1A receptors. []

Q3: Does the stereochemistry of 2-aminotetralin derivatives impact their biological activity?

A3: Absolutely. Studies show that stereochemistry plays a crucial role in the binding affinity and selectivity of 2-aminotetralin derivatives for different receptor subtypes. For example, with 7-hydroxy-2-aminotetralin (7-OH-AT), the (2R)-enantiomer exhibits higher activity at dopamine D2 receptors, while in the 5-hydroxy-2-aminotetralin series, the (2S)-enantiomers demonstrate greater efficacy. []

Q4: How does the introduction of halogen atoms affect the dopaminergic activity of 2-aminotetralin derivatives?

A4: Incorporating halogen atoms into the 2-aminotetralin structure can significantly alter its dopaminergic properties. Studies reveal that introducing a chlorine atom at the 8-position of 2-amino-6,7-dihydroxytetralin (ADTN) leads to a compound with a high preference for D1 dopamine receptors. In contrast, replacing the 7-hydroxyl group with a halogen in a series of 7,8-dihydroxy-1-phenyltetrahydro-3-benzazepine dopamine receptor agonists resulted in a shift from agonist to antagonist activity. []

Q5: How do 2-phenylethylamine (PEA) analogs affect the spinal monosynaptic reflex (MSR)?

A5: Research indicates that high doses of PEA and related compounds, including 2-aminotetralin analogs, reduce the amplitude of the MSR in C1-spinalized rats. This MSR depression is attributed to both direct and indirect 5-HT agonistic mechanisms. Notably, the MSR depression induced by S(+)-methamphetamine, but not PEA or R(+)-2-aminotetralin, was abolished by treatments that reduced serotonin levels, suggesting different mechanisms of action among these compounds. []

Q6: What is the role of the 2-aminotetralin moiety in the activity of hallucinogens?

A6: The 2-aminotetralin moiety is present in some hallucinogenic compounds and appears to be essential for their direct 5-HT agonistic activity. For example, R(+)-2-aminotetralin's ability to depress MSR was antagonized by 5-HT antagonists, indicating a serotonergic mechanism. This supports the idea that the 2-aminotetralin structure contributes to the hallucinogenic effects of certain substances through its interaction with serotonin receptors. []

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